molecular formula C40H44FeP2 B12441289 Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)

Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)

Cat. No.: B12441289
M. Wt: 642.6 g/mol
InChI Key: FMKCFHDNLJFVRE-UHFFFAOYSA-N
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Description

(S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine typically involves the following steps:

    Preparation of the Ferrocene Derivative: The starting material, ferrocene, is functionalized to introduce the phosphine groups. This can be achieved through lithiation followed by reaction with chlorophosphines.

    Chiral Resolution: The chiral centers are introduced using chiral auxiliaries or chiral catalysts to ensure the desired stereochemistry.

    Final Assembly: The di-tert-butylphosphine group is introduced in the final step, often through a substitution reaction.

Industrial Production Methods

Industrial production methods for such complex ligands often involve:

    Large-scale synthesis: Using optimized reaction conditions to maximize yield and purity.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine can undergo various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The ligand can participate in substitution reactions with metal centers to form coordination complexes.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Metal Precursors: Transition metal salts or complexes such as palladium, platinum, or rhodium complexes.

Major Products

    Coordination Complexes: The primary products are metal-ligand complexes, which can be used in catalysis.

    Phosphine Oxides: Formed through oxidation reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

    Coordination Chemistry: Studied for its ability to form stable complexes with various metal centers.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry

    Fine Chemicals: Employed in the synthesis of fine chemicals and pharmaceuticals.

    Material Science: Investigated for its role in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine involves:

    Coordination to Metal Centers: The phosphine groups coordinate to metal centers, stabilizing them and influencing their reactivity.

    Chiral Induction: The chiral centers in the ligand induce chirality in the metal center, leading to enantioselective reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphine ligand with similar coordination properties but lacking chirality.

    BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand used in asymmetric catalysis.

Uniqueness

    Chirality: The presence of chiral centers makes (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine unique for enantioselective catalysis.

    Stability: The ferrocenyl group provides additional stability to the ligand-metal complexes.

Properties

Molecular Formula

C40H44FeP2

Molecular Weight

642.6 g/mol

IUPAC Name

cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)

InChI

InChI=1S/C35H39P2.C5H5.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-25H,1-7H3;1-5H;/q2*-1;+2

InChI Key

FMKCFHDNLJFVRE-UHFFFAOYSA-N

Canonical SMILES

CC([C-]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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